(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
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Description
(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Fong et al. (2004) explored the synthesis of thiazole-5-carboxylate esters, including compounds with structures related to the queried compound. They discussed the photolysis of related oxazole-carboxylates and their interaction with thioamides, which is relevant to understanding the synthesis and reactivity of such compounds (Fong, Janowski, Prager & Taylor, 2004).
Biological Activities and Applications :
- Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, including oxazoles and thiazoles. They evaluated the antimicrobial, antilipase, and antiurease activities of these compounds, finding some to possess good-moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu & Demirbas, 2013).
- Sanjeevarayappa et al. (2015) synthesized and characterized a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. This study's focus on the crystal structure and biological evaluation, including antibacterial and anthelmintic activity, is significant for understanding the potential applications of similar compounds (Sanjeevarayappa, Iyengar, Manoj Kumar & Suchetan, 2015).
- Ma et al. (2021) developed oxazole-type fluorophores, including a compound with a vinyl naphthalene moiety, for nucleic acid sensing and fluorescence imaging. This research indicates the potential use of similar oxazole compounds in biomedical imaging and diagnostics (Ma, Wakabayashi, Watatani, Saito, Hirokawa, Tera & Nagasawa, 2021).
Molecular Structure Analysis :
- Faizi et al. (2016) focused on the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Understanding the conformation and molecular interactions of such compounds is crucial for their potential application in drug design and material science (Faizi, Ahmad & Golenya, 2016).
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-17-6-2-1-5-16(17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-15-4-3-13-29-15/h1-8,13H,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDHJLKQOSAGRY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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